2-Ethylnitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5095. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

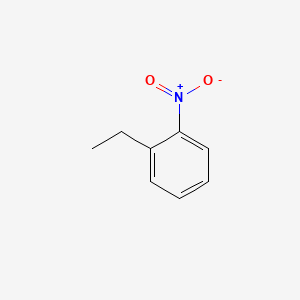

IUPAC Name |

1-ethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWYZLWEKCMTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073209 | |

| Record name | Benzene, 1-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-22-6, 30179-51-2 | |

| Record name | 1-Ethyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030179512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylnitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ethyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZR8C3N7UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylnitrobenzene (CAS 612-22-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the core properties, synthesis, and safety protocols for 2-Ethylnitrobenzene (CAS No. 612-22-6). Intended for professionals in chemical synthesis and drug development, this document aggregates critical data including structural attributes, physicochemical properties, and key chemical reactions. All quantitative information is presented in tabular format for efficient comparison. Furthermore, this guide illustrates fundamental processes such as synthesis and safety measures using Graphviz diagrams to provide clear, visual representations of experimental and logical workflows.

Introduction

This compound, systematically named 1-ethyl-2-nitrobenzene and also known as o-nitroethylbenzene, is an aromatic nitro compound with the chemical formula C₈H₉NO₂.[1] It is a yellow to light brown oily liquid that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1][2][3] The chemical reactivity of this compound is primarily governed by the electron-withdrawing nitro group attached to the benzene (B151609) ring, which predisposes the molecule to a range of chemical transformations.[1][4]

Physicochemical Properties

This compound is characterized by its insolubility in water but high solubility in common organic solvents such as ethanol, acetone, and ether.[1][5] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][6] |

| Molecular Weight | 151.16 g/mol | [1][7][8] |

| CAS Number | 612-22-6 | [1][6] |

| Appearance | Yellow to light brown oily liquid | [1][9] |

| Density | 1.127 g/mL at 25 °C | [5][10] |

| Melting Point | -13 to -10 °C | [5][10] |

| Boiling Point | 172-174 °C at 18 mm Hg | [5][10] |

| Flash Point | 228 °F (109 °C) | [8] |

| Refractive Index | n20/D 1.537 | [5][10] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, ether | [5] |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the electrophilic aromatic substitution reaction known as nitration, using ethylbenzene (B125841) as the starting material.[3][11]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of ethylbenzene follows a well-established three-step mechanism:

-

Generation of the Electrophile: The nitronium ion (NO₂⁺), the active electrophile, is formed in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid.[11]

-

Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[11] The formation of this complex is the rate-determining step.[11] The ethyl group is an ortho, para-directing activator, meaning it preferentially directs the incoming electrophile to the positions adjacent (ortho) and opposite (para) to itself.[11]

-

Proton Removal: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bonded to the nitro group, which restores the aromaticity of the ring and yields the final nitroethylbenzene product.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 612-22-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. AB251703 | CAS 612-22-6 – abcr Gute Chemie [abcr.com]

- 9. benchchem.com [benchchem.com]

- 10. chemwhat.com [chemwhat.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of o-Nitroethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of ortho-nitroethylbenzene (o-nitroethylbenzene). The information herein is intended to support research, development, and safety protocols involving this chemical intermediate. All quantitative data is presented in a clear, tabular format for ease of comparison, and relevant experimental methodologies are detailed.

Core Physicochemical Properties of o-Nitroethylbenzene

o-Nitroethylbenzene, also known as 1-ethyl-2-nitrobenzene, is an aromatic nitro compound with the molecular formula C₈H₉NO₂.[1] It typically appears as a colorless to light yellow or green oily liquid.[1][2] This compound is a critical intermediate in the synthesis of various organic molecules, including those used in the production of agrochemicals, pharmaceuticals, and dyes.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of o-nitroethylbenzene, compiled from various sources for comprehensive comparison.

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Molecular Weight | 151.16 g/mol | - | - | [1][3][4] |

| Density | 1.127 g/mL | 25 | - | [1] |

| 1.1236 g/cm³ | 20 | - | [2][3] | |

| Melting Point | -13 to -10 °C | - | - | [1][5] |

| -11 °C | - | - | [3] | |

| -12.3 °C | - | - | [2] | |

| Boiling Point | 220 °C | - | Atmospheric | [3] |

| 232.5 °C | - | Atmospheric | [1][2] | |

| 172-174 °C | - | 18 mmHg | [1][5] | |

| Flash Point | 109 °C | - | Closed Cup | [6] |

| 86 °C | - | - | [3] | |

| Refractive Index | n20/D 1.537 | 20 | - | [1][2] |

| Vapor Pressure | 30.17 mmHg | 25 | - | [3] |

| Water Solubility | Insoluble | - | - | [1][3] |

| Solubility (Organic) | Soluble in ethanol, acetone, ether | - | - | [1][5] |

| Octanol/Water Partition Coeff. (logP) | 2.94 | - | - | [3] |

| 2.7 | - | - | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of o-nitroethylbenzene and the determination of its key physicochemical properties are crucial for reproducible research.

Synthesis of o-Nitroethylbenzene

o-Nitroethylbenzene is typically synthesized via the electrophilic nitration of ethylbenzene (B125841).[1] This reaction yields a mixture of ortho- and para-nitroethylbenzene isomers, which are then separated.[1]

Methodology:

-

Preparation of Nitrating Mixture: A mixed acid solution is prepared by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Nitration Reaction: Ethylbenzene is slowly added to the cooled nitrating mixture under vigorous stirring. The temperature of the reaction is carefully controlled, typically between 31-35°C, to prevent multiple nitrations and side reactions.[7]

-

Reaction Completion: After the addition of ethylbenzene, the mixture is stirred for a period, for instance, at 40-50°C for one hour, to ensure the reaction goes to completion.[7]

-

Work-up: The reaction mixture is then poured onto ice water, and the organic layer is separated. The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.[7]

-

Separation of Isomers: The resulting mixture of o-nitroethylbenzene and p-nitroethylbenzene is separated by fractional distillation under reduced pressure.[1][2] The difference in their boiling points allows for their isolation.

Determination of Physicochemical Properties

Standard experimental methods are employed to determine the physicochemical properties of organic compounds like o-nitroethylbenzene.

-

Melting Point: The melting point can be determined using a melting point apparatus, where a small sample in a capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[8]

-

Boiling Point: Simple distillation is the standard method for determining the boiling point of a liquid.[8] The liquid is heated in a flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured by a thermometer. The stable temperature reading during distillation at a specific pressure is the boiling point.[8]

-

Density: The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance using a pycnometer or a calibrated pipette and a balance.[9]

-

Refractive Index: A refractometer is used to measure the refractive index, which is a measure of how much the path of light is bent, or refracted, when it enters the substance. This is typically done at a standard temperature, such as 20°C, using the sodium D-line (n20/D).

-

Solubility: Qualitative solubility tests involve mixing a small amount of the solute (o-nitroethylbenzene) with a solvent (e.g., water, ethanol) and observing whether it dissolves to form a homogeneous solution.[9] For quantitative measurements, techniques like spectroscopy or chromatography can be used to determine the concentration of the solute in a saturated solution.

References

- 1. 2-Ethylnitrobenzene | 612-22-6 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 1-Ethyl-2-nitrobenzene(612-22-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 612-22-6 [m.chemicalbook.com]

- 6. 1-Ethyl-2-nitrobenzene 2-Nitroethylbenzene [sigmaaldrich.com]

- 7. CN101250103A - Method for synthesizing ketoprofen by using ethylbenzene as raw material - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. amherst.edu [amherst.edu]

An In-depth Technical Guide to 2-Ethylnitrobenzene: Molecular Structure and Weight

This technical guide provides a comprehensive overview of the molecular structure and properties of 2-Ethylnitrobenzene, a critical intermediate in the synthesis of various organic compounds. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and process design.

| Parameter | Value | References |

| Molecular Formula | C₈H₉NO₂ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 151.16 g/mol | [1][3][5][6][7][8] |

| IUPAC Name | 1-ethyl-2-nitrobenzene | [1][8] |

| CAS Registry Number | 612-22-6 | [1][2][3][4][5][6][7][8] |

| Appearance | Yellow to light brown oily liquid | [1][7][9] |

Molecular Structure

This compound, also known as o-nitroethylbenzene, consists of a benzene (B151609) ring substituted with an ethyl group (-CH₂CH₃) and a nitro group (-NO₂) at adjacent (ortho) positions.[1][2] This substitution pattern dictates its chemical reactivity and physical properties.

References

- 1. This compound | 612-22-6 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 612-22-6 [chemicalbook.com]

- 4. Benzene, 1-ethyl-2-nitro- [webbook.nist.gov]

- 5. This compound | CAS No- 612-22-6 | Simson Pharma Limited [simsonpharma.com]

- 6. 1-乙基-2-硝基苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 612-22-6 [m.chemicalbook.com]

- 8. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide on the Solubility of 2-Ethylnitrobenzene in Organic Solvents

For: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylnitrobenzene (CAS No. 612-22-6) is a yellow to light brown oily liquid that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2][3][4] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification processes, and formulating products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a visual workflow to aid in experimental design.

Core Topic: Solubility Profile of this compound

Qualitative assessments consistently indicate that this compound is insoluble in water but exhibits high solubility in common organic solvents such as ethanol, acetone, and diethyl ether.[1][2][3][5][6] While specific quantitative solubility data for this compound is not extensively available in published literature, its structural similarity to nitrobenzene (B124822) and ethylbenzene (B125841) allows for informed estimations of its solubility behavior. Both parent compounds are highly soluble or miscible with ethanol, acetone, and diethyl ether.[5] It is therefore anticipated that this compound demonstrates a similar high degree of solubility in these and other organic solvents.[5]

Data on Structurally Related Compounds

To provide a quantitative context, the following table summarizes the solubility of the structurally related compounds, nitrobenzene and ethylbenzene, in select solvents.

| Compound | Solvent | Temperature (°C) | Solubility |

| Nitrobenzene | Water | 20 | 1.9 g/L |

| Nitrobenzene | Water | 25 | 1.8 g/L |

| Nitrobenzene | Ethanol | Ambient | Very Soluble / Miscible |

| Nitrobenzene | Acetone | Ambient | Very Soluble |

| Nitrobenzene | Diethyl Ether | Ambient | Very Soluble / Miscible |

| Ethylbenzene | Water | 20 | 152 mg/L |

| Ethylbenzene | Ethanol | Ambient | Soluble / Miscible |

| Ethylbenzene | Diethyl Ether | Ambient | Soluble |

Source: Compiled from available chemical data.[5]

Experimental Protocols for Solubility Determination

The thermodynamic solubility of a compound is a fundamental property that can be determined using established experimental procedures. The shake-flask method is a widely recognized and reliable technique for this purpose.[5] This method involves equilibrating an excess amount of the solute with a solvent at a constant temperature until a saturated solution is achieved. The concentration of the dissolved solute in the saturated solution is then determined analytically.[5]

Shake-Flask Method for Thermodynamic Solubility

3.1.1. Materials and Equipment:

-

This compound (solute)

-

Solvent of interest (e.g., ethanol, acetone, diethyl ether)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and solvent-compatible filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.1.2. Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity.[5]

-

Addition of Solute: Add an excess amount of this compound to a series of vials. A visual excess of the solid should be apparent.[5]

-

Addition of Solvent: Accurately pipette a known volume of the solvent into each vial.[5]

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker. Allow the mixture to equilibrate for a predetermined period (e.g., 24-72 hours) until the concentration of the solute in the solution reaches a plateau.

-

Phase Separation: After equilibration, allow the vials to stand at a constant temperature to permit the undissolved solute to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.[5]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.[5]

-

Filtration: Immediately filter the aliquot through a solvent-compatible filter to remove any residual solid particles.[5]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.[5]

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[5]

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.[5]

Visualizations

The following diagrams illustrate the key conceptual and procedural aspects of solubility determination.

Caption: Factors influencing the solubility of this compound.

References

Spectroscopic Profile of 2-Ethylnitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylnitrobenzene (CAS No. 612-22-6), a key intermediate in organic synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to aid in the structural elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₉NO₂) is an aromatic compound with a molecular weight of 151.16 g/mol .[1][2] The combination of ¹H and ¹³C NMR spectroscopy provides a detailed map of the proton and carbon skeleton.[1] IR spectroscopy is instrumental in identifying the characteristic functional groups, notably the nitro group and the aromatic ring.[1] Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pattern upon ionization.[1]

Data Presentation

The following sections summarize the quantitative spectroscopic data for this compound in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired to determine the proton and carbon environments within the this compound molecule.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.78 | d | 1 | Ar-H |

| 7.55 | t | 1 | Ar-H |

| 7.38 | t | 1 | Ar-H |

| 7.31 | d | 1 | Ar-H |

| 2.80 | q | 2 | -CH₂- |

| 1.25 | t | 3 | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 148.9 | Ar-C (C-NO₂) |

| 138.1 | Ar-C (C-CH₂CH₃) |

| 132.8 | Ar-CH |

| 129.2 | Ar-CH |

| 127.8 | Ar-CH |

| 124.5 | Ar-CH |

| 25.1 | -CH₂- |

| 15.3 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound confirms the presence of its key functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1525 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~3080-3000 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was utilized to determine the molecular weight and fragmentation pattern of this compound.[1]

Table 4: Major Mass Spectral Peaks for this compound

| m/z | Relative Intensity (%) | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 134 | Moderate | [M-OH]⁺ |

| 121 | Moderate | [M-NO]⁺ |

| 105 | High | [M-NO₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument or equivalent, was used for both ¹H and ¹³C NMR analyses.[1]

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0.03%).[1]

-

¹H NMR Acquisition : The proton NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-15 ppm and a relaxation delay of 1-2 seconds to ensure adequate signal-to-noise ratio.[1]

-

¹³C NMR Acquisition : The carbon NMR spectrum was acquired with proton decoupling. A spectral width of 0-220 ppm was utilized, and a greater number of scans were performed compared to ¹H NMR to account for the lower natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, for instance, a PerkinElmer Spectrum Two or a similar instrument, was employed.[1]

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum was obtained using the neat liquid film method. A drop of the sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[1]

-

Data Acquisition : The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates was acquired first and was automatically subtracted from the sample spectrum. To enhance the signal-to-noise ratio, 16 to 32 scans were typically co-added.[1]

Mass Spectrometry (MS)

-

Instrumentation : An Electron Ionization Mass Spectrometer (EI-MS) was used for the analysis.[1]

-

Sample Introduction : The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization : The sample was bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound.

References

The Dual-Natured Reactivity of 2-Ethylnitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylnitrobenzene (o-nitroethylbenzene) is a pivotal chemical intermediate in the synthesis of a diverse range of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1][2] Its molecular architecture, featuring a strongly electron-withdrawing nitro group (-NO₂) positioned ortho to a weakly electron-donating ethyl group (-C₂H₅), creates a fascinating interplay of electronic and steric effects. This guide provides a comprehensive technical analysis of how these competing influences dictate the reactivity of the this compound core in key chemical transformations. Understanding this nuanced reactivity is essential for designing efficient synthetic routes and developing novel molecules.

The chemical behavior of this compound is primarily governed by the powerful electron-withdrawing nature of the nitro group.[2] This group significantly modifies the electron density of the aromatic ring and influences the reactivity of the adjacent ethyl substituent, setting the stage for a variety of transformations critical to organic synthesis.

Core Physicochemical and Spectroscopic Data

A foundational understanding begins with the compound's physical and spectroscopic properties, which are direct consequences of its molecular structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [1][3] |

| Molecular Weight | 151.16 g/mol | [1][4] |

| CAS Number | 612-22-6 | [2] |

| Appearance | Yellow to light brown oily liquid | [1][2][5] |

| Density | 1.127 g/mL at 25°C | [1][5] |

| Melting Point | -13 to -10 °C | [1][5] |

| Boiling Point | 228-232.5 °C (atmospheric); 172-174 °C (18 mmHg) | [1][5] |

| Refractive Index (n²⁰/D) | 1.537 | [1][5] |

| Solubility | Insoluble in water; soluble in ethanol, ether, acetone | [1][5] |

The electron-withdrawing effect of the nitro group is evident in the compound's spectroscopic data. In ¹H NMR, aromatic protons are shifted downfield due to the deshielding effect of the nitro group. The characteristic strong asymmetric and symmetric stretches of the N-O bonds in the IR spectrum are definitive indicators of the nitro functionality.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Peaks / Shifts | Assignment | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.78 (d), 7.55 (t), 7.38 (t), 7.31 (d) ppm | Aromatic Protons (Ar-H) | [4] |

| δ 2.80 (q) ppm | Benzylic Methylene (-CH₂-) | [4] | |

| δ 1.25 (t) ppm | Methyl (-CH₃) | [4] | |

| ¹³C NMR (CDCl₃) | δ 148.9 ppm | Aromatic Carbon (C-NO₂) | [4] |

| δ 138.1 ppm | Aromatic Carbon (C-CH₂CH₃) | [4] | |

| IR (Neat Film) | 1528 cm⁻¹ (strong) | N-O asymmetric stretch | [4] |

| 1350 cm⁻¹ (strong) | N-O symmetric stretch | [4] | |

| 785 cm⁻¹ (strong) | C-H bend (ortho-disubstituted) | [4] | |

| Mass Spec (EI) | m/z 151 [M]⁺ | Molecular Ion | [4] |

| m/z 134 [M-OH]⁺ | Base Peak | [4] | |

| m/z 106 [M-NO₂]⁺ | Loss of nitro group | [4] |

The Interplay of Electronic and Steric Effects

The reactivity of this compound is a delicate balance between the electronic properties of its two substituents and the steric hindrance arising from their proximity.

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic attack through both inductive (-I) and resonance (-M) effects.[6] Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution.[1]

-

Ethyl Group (-C₂H₅): As a weak electron-donating group, it activates the ring towards electrophilic attack via an inductive effect (+I) and hyperconjugation.[6] It is an ortho, para-directing group.[7]

-

Steric Hindrance: The placement of the bulky ethyl group adjacent to the nitro group creates significant steric crowding.[6] This steric effect can impede the approach of reagents, particularly at the positions ortho to the ethyl group (C3 and C1), influencing both reaction rates and regioselectivity.[6][8]

Logical relationship of substituent effects in this compound.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the strong deactivating effect of the nitro group dominates. The overall reaction rate is significantly lower than that of ethylbenzene (B125841) or benzene itself.[9] The directing influence is a competition between the ortho, para-directing ethyl group and the meta-directing nitro group.

The positions ortho and para to the ethyl group are C3, C5, and C1 (ipso). The positions meta to the nitro group are C4 and C6. Therefore, electrophilic attack is most likely to occur at positions C4 and C6, which are meta to the deactivating nitro group and are not sterically hindered. The nitration of ethylbenzene itself yields a mixture of isomers, with the para isomer generally favored over the ortho isomer due to steric hindrance.[10]

Table 3: Typical Isomer Distribution in the Mono-nitration of Ethylbenzene

| Nitrating Agent | Temperature (°C) | % Ortho (2-isomer) | % Para (4-isomer) | % Meta (3-isomer) |

| HNO₃ / H₂SO₄ | 30-50 | Major | Major | Minor |

| Acetyl Nitrate | < 10 | Higher selectivity for mono-nitration is often observed. |

Note: The exact isomer distribution is highly dependent on reaction conditions.[6]

Directing effects in electrophilic aromatic substitution of this compound.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself (C1 and C3). For a reaction to proceed, a good leaving group (like a halide) must be present on the ring. In a hypothetical substrate like 1-chloro-2-ethyl-3-nitrobenzene, nucleophilic attack would be favored at C1, displacing the chloride. The steric bulk of the adjacent ethyl group is expected to slow the rate of reaction compared to a less hindered substrate like 1-chloro-4-nitrobenzene.[8]

General mechanism of nucleophilic aromatic substitution (SNAr).

Reactivity of the Ethyl Group (Benzylic Position)

The nitro group also influences the reactivity of the benzylic protons on the ethyl group. The electron-withdrawing effect of the nitro group can stabilize radical or anionic character at the benzylic position, making these protons more susceptible to abstraction in radical halogenation or oxidation reactions. For instance, oxidation of the ethyl group to an acetyl or carboxylic acid group can be achieved using strong oxidizing agents, a reaction facilitated by the activation of the benzylic position.

Reduction of the Nitro Group

One of the most synthetically useful transformations of this compound is the reduction of the nitro group to an amine, yielding 2-ethylaniline.[1][11] This reaction is a cornerstone for the synthesis of many pharmaceuticals and dyes.[1] The reduction can be achieved through various methods, including catalytic hydrogenation or using metals in acidic media. While the reaction is generally efficient, the steric hindrance from the ortho-ethyl group may slightly decrease the reaction rate compared to unhindered substrates like nitrobenzene.[8]

Table 4: Comparative Reactivity in Catalytic Reduction of Nitroarenes

| Substrate | Ortho-Substituent | Relative Conversion Rate | Notes | Reference(s) |

| Nitrobenzene | -H | Highest | No steric hindrance from an ortho-alkyl group. | [8] |

| 2-Nitrotoluene (B74249) | -CH₃ | Intermediate | Moderate steric hindrance from the methyl group. | [8] |

| This compound | -CH₂CH₃ | Slightly lower than 2-nitrotoluene (expected) | Increased steric hindrance from the ethyl group may slightly impede the approach to the catalyst surface. | [8] |

Experimental workflow for the catalytic reduction of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed-Acid Nitration

This protocol describes the synthesis of a nitroethylbenzene isomer mixture from ethylbenzene.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ice

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Separatory funnel, Round-bottom flask, Stirrer

Procedure:

-

Prepare Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 40 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid with constant stirring. Keep the mixture cool (below 20°C).[1]

-

Nitration Reaction: In a separate flask, place 106.17 g of ethylbenzene.[1] Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over 30-60 minutes. Maintain the internal reaction temperature between 25-30°C using an ice bath.[1]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.[1]

-

Work-up: Carefully pour the reaction mixture onto ~500 g of crushed ice with stirring.[1]

-

Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with cold water (100 mL), 5% sodium bicarbonate solution (100 mL, until effervescence ceases), and finally with water (100 mL).[1]

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation under reduced pressure.

Protocol 2: Reduction of this compound to 2-Ethylaniline

This protocol outlines the catalytic hydrogenation of this compound.

Materials:

-

This compound (75.58 g, 0.5 mol)

-

10% Palladium on Carbon (Pd/C) catalyst (~1.0 g)

-

Ethanol (500 mL)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite® or other filter aid

Procedure:

-

Setup: In the pressure vessel of a hydrogenation apparatus, dissolve 75.58 g of this compound in 500 mL of ethanol.[1]

-

Catalyst Addition: Under an inert atmosphere (e.g., after purging with nitrogen), carefully add ~1.0 g of 10% Pd/C catalyst to the solution.[1][11]

-

Hydrogenation: Seal the apparatus, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel with hydrogen to 3-4 atm (45-60 psi) and begin vigorous stirring.[1]

-

Reaction Monitoring: The reaction is exothermic; monitor the pressure drop. The reaction is complete when hydrogen uptake ceases (typically 2-6 hours).[1]

-

Filtration: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11] Wash the filter pad with a small amount of ethanol.

-

Isolation: Concentrate the filtrate by rotary evaporation to yield crude 2-ethylaniline. The product can be purified by distillation.

Protocol 3: Bartoli Indole Synthesis from this compound

This protocol describes the synthesis of 7-ethylindole, a precursor to the NSAID etodolac, showcasing a reaction dependent on the ortho-substituted nitroarene structure.[11]

Materials:

-

This compound

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a stirred solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon), cool the flask to -40°C.[11]

-

Grignard Addition: Slowly add vinylmagnesium bromide (3 equivalents) via syringe, ensuring the internal temperature remains below -30°C.[11]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[11]

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[11]

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).[11]

-

Work-up: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane-ethyl acetate (B1210297) gradient) to afford 7-ethylindole.[11]

Conclusion

The reactivity of this compound is a product of the complex and competing influences of its substituents. The powerful electron-withdrawing nitro group is the dominant force, deactivating the ring to electrophilic attack while simultaneously activating it for nucleophilic substitution and influencing the reactivity of the benzylic position. The ortho-ethyl group modulates this reactivity through its weak electron-donating nature and, more significantly, through steric hindrance, which impacts reaction rates and regioselectivity. A thorough grasp of these principles is crucial for leveraging this compound as a versatile building block in the synthesis of complex target molecules in the pharmaceutical and chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 612-22-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Synthesis of 2-Ethylnitrobenzene from Ethylbenzene Nitration: An In-depth Technical Guide

This technical guide offers a comprehensive exploration of the synthesis of 2-ethylnitrobenzene through the nitration of ethylbenzene (B125841). It covers the underlying reaction mechanism, detailed experimental protocols, and quantitative analysis of isomer distribution. This document is intended as a critical resource for researchers, scientists, and professionals engaged in chemical synthesis and drug development.

Introduction

The nitration of aromatic compounds is a cornerstone of organic chemistry, essential for creating a wide range of chemical intermediates.[1] These nitroaromatic compounds are vital precursors for manufacturing pharmaceuticals, dyes, agrochemicals, and explosives.[1] The nitration of ethylbenzene produces a mixture of isomers, primarily this compound (ortho) and 4-ethylnitrobenzene (B91404) (para), with the ortho isomer serving as a key starting material for various synthetic applications.[1][2][3] A thorough understanding of the reaction mechanism and the optimization of reaction conditions are crucial for achieving high selectivity and yield.[1][2]

Mechanism of Electrophilic Aromatic Substitution

The nitration of ethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction that proceeds through a well-defined multi-step mechanism.[1][2] The reaction is initiated by the generation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2]

-

Generation of the Nitronium Ion: The nitronium ion is typically formed in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1][3] The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the nitronium ion.[1]

-

Electrophilic Attack and Sigma Complex Formation: The electron-rich π-system of the ethylbenzene ring attacks the electrophilic nitronium ion.[1] This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] The ethyl group is an activating, ortho-, para-directing substituent due to its electron-donating inductive effect, which stabilizes the positive charge in the sigma complex, particularly when the attack occurs at the ortho and para positions.[1][4] The formation of this sigma complex is the rate-determining step of the reaction.[1]

-

Deprotonation and Re-aromatization: In the final step, a weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bonded to the nitro group.[1][2] This action restores the aromaticity of the ring, yielding the final ethylnitrobenzene product.[1]

Caption: Reaction pathway for the electrophilic nitration of ethylbenzene.

Quantitative Data on Isomer Distribution

The regioselectivity of ethylbenzene nitration is a critical factor, yielding a mixture of ortho, meta, and para isomers. The ethyl group's directing influence strongly favors the formation of ortho and para products.[1][2] The ratio of these isomers is significantly influenced by reaction conditions such as the nitrating agent and temperature.[1][5] Lower reaction temperatures can favor the formation of the ortho isomer.[5][6]

| Nitrating Agent | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Total Yield (%) | Reference |

| HNO₃ / H₂SO₄ | ~40-50 | ~45-55 | ~3-5 | Good | [5] |

| HNO₃ / Acetic Anhydride (B1165640) | Not specified | Not specified | Not specified | Not specified | [1][7] |

| HNO₃ / Silica (B1680970) Gel | Not specified | Not specified | Not specified | Almost quantitative | [1][8] |

| Note: The exact isomer distribution can vary based on specific reaction conditions. |

Detailed Experimental Protocols

Safety Precaution: Concentrated nitric and sulfuric acids are highly corrosive and powerful oxidizing agents. All experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Nitration reactions are highly exothermic and demand careful temperature control to prevent runaway reactions.[2][4][6]

This protocol uses a standard mixture of concentrated nitric and sulfuric acids.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ice

-

Dichloromethane (B109758) (or other suitable solvent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

-

Round-bottom flask, dropping funnel, magnetic stirrer, thermometer

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0°C), slowly add concentrated sulfuric acid (e.g., 15 mL) to concentrated nitric acid (e.g., 10 mL) with continuous stirring.[2][4] Maintain the temperature below 10°C during this exothermic process.[5]

-

Reaction Setup: In a separate round-bottom flask, place ethylbenzene (e.g., 10.6 g, 0.1 mol) and cool it to 0°C in an ice bath.[2]

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred ethylbenzene over 30-60 minutes.[2][3] It is crucial to maintain the internal reaction temperature below 10°C throughout the addition to control selectivity and prevent over-nitration.[2][6]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0-10°C for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.[2][6]

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice (e.g., 100 g) with stirring to quench the reaction.[2][3][5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.[2]

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence stops), and finally with brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.[2]

-

-

Purification: Separate the ortho and para isomers using column chromatography on silica gel or by fractional distillation.[2][9]

This method utilizes acetyl nitrate (B79036), generated in situ, which can offer different selectivity.[2]

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Acetic Anhydride

-

Dichloromethane (CH₂Cl₂)

-

Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled to 0°C with stirring, add concentrated nitric acid (2.0 mL, ~47 mmol) dropwise to acetic anhydride (5.0 mL, ~53 mmol).[1][7] Stir the mixture for 10 minutes at 0°C to generate acetyl nitrate in situ.[1][7]

-

Nitration Reaction: To the cold nitrating mixture, add a solution of ethylbenzene (1.06 g, 10 mmol) in acetic anhydride (1.0 mL) dropwise.[1][7]

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight.[1][7]

-

Work-up:

-

Purification: The residual oil can be purified by column chromatography on silica gel to separate the isomers.[7]

This protocol presents a solvent-free approach.[4]

Materials:

-

Ethylbenzene (1 mmol)

-

69% Nitric Acid (excess)

-

Silica Gel (500 mg)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine ethylbenzene (1 mmol) with silica gel (500 mg).[1][4]

-

Nitration: Add an excess of 69% aqueous nitric acid to the mixture and stir at room temperature.[1][8]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[1][4]

-

Work-up and Isolation: Upon completion, the product can be isolated by filtration and removal of the solvent. Further purification can be achieved through column chromatography.[1] This method can yield an almost quantitative conversion.[8]

Caption: General experimental workflow for the nitration of ethylbenzene.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of 2-Ethylnitrobenzene as a Chemical Intermediate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Key Transformations, and Pharmaceutical Applications of 2-Ethylnitrobenzene and its Derivatives.

Introduction

This compound (CAS No. 612-22-6), an aromatic nitro compound, serves as a critical and versatile intermediate in the landscape of fine chemical manufacturing.[1] Its strategic importance is most pronounced in the synthesis of pharmaceuticals, dyes, and agrochemicals, where it functions as a foundational building block for complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, key chemical transformations, and its role in the development of active pharmaceutical ingredients (APIs). The content herein is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to support laboratory and industrial applications.

The utility of this compound primarily stems from its conversion to 2-ethylaniline (B167055), a valuable precursor for a variety of heterocyclic compounds.[4] The presence of the ethyl and nitro groups on the benzene (B151609) ring dictates its reactivity, allowing for selective transformations that are fundamental to organic synthesis.[5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. It is a yellow to light brown oily liquid, insoluble in water but soluble in common organic solvents like ethanol, acetone, and ether.[6][7]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 612-22-6 | [8] |

| Appearance | Yellow to light brown oily liquid | [1][6] |

| Density | 1.127 g/mL at 25°C | [1] |

| Melting Point | -13 to -10 °C | [1] |

| Boiling Point | 228-232.5 °C (atmospheric pressure) | [1] |

| 172-174 °C at 18 mmHg | [5][7] | |

| Refractive Index (n20/D) | 1.537 | [1] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, ether | [1][5] |

| Flash Point | 109 °C (closed cup) | [1] |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the electrophilic nitration of ethylbenzene (B125841). This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid."[9] The ethyl group is an ortho, para-directing activator, leading to a mixture of this compound and 4-ethylnitrobenzene (B91404) as the major products.[10]

Experimental Protocol: Nitration of Ethylbenzene

Objective: To synthesize a mixture of this compound and 4-ethylnitrobenzene via the nitration of ethylbenzene.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ice

-

Deionized water

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Separatory funnel

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant stirring. Maintain the temperature below 20°C.

-

Reaction Setup: In a separate round-bottom flask equipped with a dropping funnel and magnetic stirrer, place the ethylbenzene.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the ethylbenzene with vigorous stirring, maintaining the reaction temperature between 25-30°C using an ice bath.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice and stir until all the ice has melted.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if any) by rotary evaporation to obtain the crude product mixture of nitroethylbenzene isomers.[9]

Separation of Isomers: The primary challenge following synthesis is the separation of the this compound and 4-ethylnitrobenzene isomers. Fractional distillation is the most common industrial method, exploiting the difference in their boiling points (this compound: ~228°C; 4-ethylnitrobenzene: 246-247°C).[10]

Synthesis of this compound via Nitration.

Key Chemical Transformations of this compound

The most significant transformation of this compound in pharmaceutical synthesis is its reduction to 2-ethylaniline. This reaction opens up a vast array of subsequent synthetic modifications.

Reduction to 2-Ethylaniline

The conversion of the nitro group to a primary amine can be achieved through several methods, with catalytic hydrogenation being one of the most efficient.

| Method | Reagents/Catalyst | Typical Yield | Reaction Conditions | Advantages |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | >95% | 1-50 atm H₂, room temperature to 100°C, ethanol/ethyl acetate | High yield and purity, clean reaction. |

| Metal-Acid Reduction | Iron (Fe) powder, Acetic or Hydrochloric Acid | 80-90% | Reflux, aqueous ethanol | Economical, environmentally benign. |

| Stannous Chloride | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 85-95% | Reflux, ethanol | Effective for a wide range of nitroarenes. |

Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To synthesize 2-ethylaniline by the catalytic hydrogenation of this compound.

Materials:

-

This compound (0.5 mol, 75.58 g)

-

10% Palladium on Carbon (Pd/C) catalyst (~1.0 g)

-

Ethanol (500 mL)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas source

-

Celite or other filter aid

Procedure:

-

Reaction Setup: In the vessel of a hydrogenation apparatus, dissolve 75.58 g of this compound in 500 mL of ethanol.

-

Catalyst Addition: Carefully add ~1.0 g of 10% Pd/C catalyst to the solution.

-

Inerting: Seal the apparatus and purge the system several times with nitrogen gas, followed by purging with hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 3-4 atm (45-60 psi). Begin vigorous stirring. The reaction is exothermic, and a drop in pressure will be observed as hydrogen is consumed.

-

Reaction Monitoring: Continue the reaction until hydrogen uptake ceases (typically 2-6 hours).[9]

-

Work-up: Depressurize the vessel and purge with nitrogen gas. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: The filtrate contains the product, 2-ethylaniline. The solvent can be removed by rotary evaporation, and the product can be purified by distillation if necessary.[9]

Workflow for the reduction of this compound.

Applications in Pharmaceutical Synthesis

2-Ethylaniline, derived from this compound, is a precursor to several important heterocyclic scaffolds in medicinal chemistry, notably indoles and quinolines.

Synthesis of Indole (B1671886) Scaffolds

Indole derivatives are prevalent in a wide range of pharmaceuticals. The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine, which can be synthesized from 2-ethylaniline.

Example: Synthesis of 7-Ethyltryptophol, a Key Intermediate for Etodolac

The non-steroidal anti-inflammatory drug (NSAID) Etodolac is synthesized from 7-ethyltryptophol, which in turn is derived from 2-ethylphenylhydrazine.[9]

Experimental Protocol: Synthesis of 2-Ethylphenylhydrazine Hydrochloride from 2-Ethylaniline

Objective: To synthesize 2-ethylphenylhydrazine hydrochloride, a precursor for the Fischer indole synthesis.

Materials:

-

2-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (B76179) (Na₂SO₃)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: Prepare a solution of 2-ethylaniline in a mixture of concentrated HCl and water. Cool to 0-5 °C in an ice bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C to form the diazonium salt.

-

Reduction: In a separate vessel, prepare a cooled solution of sodium sulfite in water. Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.

-

Hydrolysis: After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours to complete the formation of the hydrazine.[6]

Synthesis of Quinoline (B57606) Scaffolds

Quinoline and its derivatives are another class of heterocyclic compounds with significant biological activity. They can be synthesized from 2-ethylaniline through reactions like the Skraup or Doebner-von Miller synthesis.

Example: Centhaquine

Centhaquine is a quinoline derivative used for the treatment of hypovolemic shock.[11] While various synthetic routes exist for quinoline derivatives, they often involve the condensation of anilines with α,β-unsaturated carbonyl compounds.

Key pharmaceutical synthesis pathways.

Conclusion

This compound is a fundamentally important chemical intermediate, providing a gateway to a wide range of valuable compounds, particularly in the pharmaceutical industry. Its synthesis via the nitration of ethylbenzene is a well-established process, and its subsequent reduction to 2-ethylaniline unlocks the potential for creating diverse and complex molecular structures. The ability to synthesize key heterocyclic scaffolds such as indoles and quinolines from 2-ethylaniline underscores its significance in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in both research and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of API [moleculematters.com]

- 3. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Ethylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. nbinno.com [nbinno.com]

- 11. Centhaquine - Wikipedia [en.wikipedia.org]

understanding the reactivity of the nitro group on 2-Ethylnitrobenzene

An In-depth Technical Guide to the Reactivity of the Nitro Group on 2-Ethylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 612-22-6), also known as o-nitroethylbenzene, is a pivotal aromatic nitro compound that serves as a versatile intermediate in the synthesis of a wide range of value-added chemicals.[1] Its molecular structure, which features both an ethyl and a nitro group in an ortho position on a benzene (B151609) ring, imparts distinct reactivity that makes it a crucial building block for pharmaceuticals, dyes, and agrochemicals.[1][2] The chemical behavior of this compound is largely governed by the electronic and steric interplay between these two functional groups.[3][4] The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1][3] However, the most synthetically significant transformation of this compound is the reduction of its nitro group to form 2-ethylaniline (B167055), a primary amine that is a precursor to numerous complex molecules.[5][6] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of the nitro group on this compound, with a focus on its application in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| CAS Number | 612-22-6 |

| Appearance | Colorless to light yellow or green oily liquid |

| Density | 1.127 g/mL at 25°C[3][7] |

| Melting Point | -13 to -10°C[3][7] |

| Boiling Point | 228°C at 760 mmHg; 172-174°C at 18 mmHg[3][7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and acetone. |

| Refractive Index | n20/D 1.537[3][7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.78 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.38 (t, 1H, Ar-H), 7.31 (d, 1H, Ar-H), 2.80 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃)[5] |

| ¹³C NMR (CDCl₃) | δ 148.9 (Ar-C-NO₂), 138.1 (Ar-C-CH₂CH₃), 132.8 (Ar-CH), 129.2 (Ar-CH), 127.8 (Ar-CH), 124.1 (Ar-CH), 25.4 (-CH₂-), 15.2 (-CH₃)[5] |

| IR (Neat Liquid Film) | 3100-3000 cm⁻¹ (Ar C-H stretch), 2975-2850 cm⁻¹ (Aliphatic C-H stretch), 1525 cm⁻¹ (Asymmetric NO₂ stretch), 1350 cm⁻¹ (Symmetric NO₂ stretch), 1600, 1450 cm⁻¹ (Ar C=C stretch)[5] |

| Mass Spectrometry (EI-MS) | m/z 151 (M⁺), 134, 106, 91, 77[8] |

Synthesis of this compound

The primary industrial and laboratory method for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of ethylbenzene (B125841).[3][4] The ethyl group is an ortho, para-director; thus, the nitration of ethylbenzene yields a mixture of this compound and 4-ethylnitrobenzene, which are then separated by fractional distillation.[4]

Experimental Protocol: Nitration of Ethylbenzene

Objective: To synthesize a mixture of ortho- and para-nitroethylbenzene from ethylbenzene.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (69-71%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Preparation of Mixed Acid: In a flask cooled in an ice bath, slowly add a specific molar equivalent of concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic process must be done carefully to maintain a low temperature.

-

Nitration Reaction: While maintaining the temperature of the mixed acid below 10°C, add ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until effervescence ceases.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent using a rotary evaporator to obtain a mixture of nitroethylbenzene isomers.

-

Purification: The isomers can be separated by fractional distillation under reduced pressure.

Reactivity of the Nitro Group

The reactivity of this compound is dominated by the nitro group, which influences the molecule in several ways:

-

Reduction: The most common and synthetically useful reaction is the reduction of the nitro group to a primary amine (aniline).

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.

-

Steric Hindrance: The ortho-ethyl group provides significant steric hindrance, which can impede the approach of reagents to the nitro group and adjacent positions on the ring, thereby influencing reaction rates.[3][4]

Reduction of the Nitro Group to an Amine

The reduction of this compound to 2-ethylaniline is a cornerstone transformation, providing a key building block for many more complex molecules.[5] Several methods are commonly employed, with the choice depending on factors like functional group tolerance, scale, and cost.

Table 3: Comparison of Common Reduction Methods for this compound

| Method | Reagents & Catalyst | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | >95% | High yield and purity, clean reaction, simple workup. | Requires specialized hydrogenation equipment. |

| Metal-Acid Reduction (Béchamp) | Iron (Fe) powder, HCl or Acetic Acid | 80-90% | Economical and environmentally benign. | Requires stoichiometric amounts of metal, workup can be tedious. |

| Stannous Chloride Reduction | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 85-95% | Effective for a wide range of nitroarenes. | Generates tin waste, which requires proper disposal. |

Objective: To reduce this compound to 2-ethylaniline using catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate (B1210297)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas source

-

Celite or another filter aid

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or ethyl acetate. Carefully add the 10% Pd/C catalyst (typically 1-5 mol% of palladium).

-

Inerting the System: Seal the apparatus and purge the system several times with an inert gas (e.g., nitrogen), followed by purging with hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm or 45-60 psi) and begin vigorous stirring or shaking. The reaction is exothermic, and a drop in pressure will be observed as hydrogen is consumed.

-

Monitoring: Continue the reaction until hydrogen uptake ceases, which typically takes 2-6 hours.

-

Workup: Depressurize the vessel and purge with nitrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

-

Isolation: The filtrate, containing the product 2-ethylaniline, can be concentrated under reduced pressure. Further purification can be achieved by vacuum distillation.[1]

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group is a strong electron-withdrawing group, which makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This allows for nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile replaces a leaving group on the ring. For SₙAr to occur, a good leaving group (like a halide) is typically required on the ring, and the nitro group must be positioned ortho or para to it to stabilize the negatively charged intermediate (Meisenheimer complex).

While this compound itself lacks a leaving group for a direct SₙAr reaction, its derivatives (e.g., 1-chloro-2-ethyl-3-nitrobenzene) would be expected to undergo such reactions. In this context, the ortho-ethyl group would play a significant role. The proximity of the bulky ethyl group to the reaction center would introduce steric hindrance, likely slowing the rate of nucleophilic attack compared to a less hindered analogue like 4-nitro-3-chloroethylbenzene.[3][9]

Application in Drug Development: The Synthesis of Etodolac (B1671708)

A prominent example of the utility of this compound in drug development is its role as a precursor in the synthesis of Etodolac. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of inflammation and pain caused by conditions like osteoarthritis and rheumatoid arthritis.[10] The synthesis begins with the reduction of this compound to 2-ethylaniline, which is then converted through several steps into the final drug molecule.

Experimental Protocol: Synthesis of 7-Ethyltryptophol from 2-Ethylaniline (Key Intermediate for Etodolac)

This protocol outlines the conversion of 2-ethylaniline to 2-ethylphenylhydrazine, followed by the Fischer indole synthesis to yield 7-ethyltryptophol, a key intermediate in the synthesis of Etodolac.[11][12]

Part A: Synthesis of 2-Ethylphenylhydrazine Hydrochloride

-

Diazotization: 2-Ethylaniline is treated with sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-5°C) to form the corresponding diazonium salt.

-

Reduction: The diazonium salt solution is then reduced, for example, with sodium sulfite (B76179) or stannous chloride, to yield 2-ethylphenylhydrazine, which is typically isolated as its hydrochloride salt.

Part B: Fischer Indole Synthesis of 7-Ethyltryptophol

Objective: To synthesize 7-ethyltryptophol from 2-ethylphenylhydrazine hydrochloride.

Materials:

-

1-(2-Ethylphenyl)hydrazine hydrochloride

-

Sulfuric Acid (H₂SO₄)

-

N,N-dimethylacetamide (DMAc) and Water (as solvent)

-

Ethyl Acetate (for extraction)

Procedure:

-

Reaction Setup: To a stirred solution of 1-(2-ethylphenyl)hydrazine hydrochloride and sulfuric acid in a 1:1 mixture of DMAc and water, add 2,3-dihydrofuran dropwise at 80°C.

-

Reaction: Maintain the reaction mixture at 80°C for 2-3 hours after the addition is complete. Monitor the reaction's progress by HPLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Extraction: Extract the aqueous mixture with ethyl acetate multiple times.

-

Isolation: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield 7-ethyltryptophol.

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. The reactivity of its nitro group, particularly its facile reduction to an amino group, provides a reliable entry point into a wide range of nitrogen-containing aromatic compounds. While steric hindrance from the ortho-ethyl group can modulate its reactivity in electrophilic and nucleophilic substitution reactions, it does not preclude its utility. The application of this compound as a starting material in the synthesis of the NSAID Etodolac underscores its importance in the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to support researchers and professionals in leveraging the unique chemical properties of this compound for further innovation in chemical synthesis and drug development.

References

- 1. CN113929612A - Preparation method of etodolac intermediate - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. This compound | 612-22-6 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound(612-22-6) 13C NMR [m.chemicalbook.com]

- 7. This compound [chembk.com]